2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol
Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol is a natural product found in Mammillaria longimamma with data available.
Mechanism of Action
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Some non-catechol tiq derivatives have been shown to inhibit the biosynthesis of 1-metiq in the mitochondrial–synaptosomal fraction of rat brain .
Biochemical Pathways
It’s known that thiqs can affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Result of Action
It’s known that some tiqs can produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered tiq in high doses .
Biochemical Analysis
Biochemical Properties
It is known that isoquinoline alkaloids, to which this compound belongs, interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that isoquinoline alkaloids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Related compounds have been shown to produce some damage to dopaminergic neurons in rats when administered in high doses
Metabolic Pathways
Related compounds have been shown to be involved in the metabolism of dopamine, a key neurotransmitter
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-5-8-7(10(13)6-11)3-2-4-9(8)12/h2-4,10,12-13H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGIYKRHRXZGIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545543 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23824-25-1 | |
Record name | 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23824-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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